molecular formula C15H24FN3O8S B1672772 Flestolol sulfate CAS No. 88844-73-9

Flestolol sulfate

Número de catálogo: B1672772
Número CAS: 88844-73-9
Peso molecular: 425.4 g/mol
Clave InChI: QLCLNERFMKNCBZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de flestolol sulfato implica varios pasos clave. El proceso comienza con la acilación del cloruro de 2-fluorobenzoílo con glicidiol para producir 2,3-epoxipropil 2-fluorobenzoato . Este intermedio se hace reaccionar entonces con (2-amino-2-metil-propil)-urea, que se obtiene haciendo reaccionar 1,1-dimetiletilendiamina con urea . El producto final, flestolol, se convierte entonces en su forma de sulfato .

Métodos de producción industrial: La producción industrial de flestolol sulfato sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción, como la temperatura, la presión y el pH, para garantizar un alto rendimiento y pureza del producto final. El uso de técnicas avanzadas de purificación, como la cristalización y la cromatografía, también es común en entornos industriales .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Flestolol sulfate, with the chemical formula C15H24FN3O8S\text{C}_{15}\text{H}_{24}\text{FN}_{3}\text{O}_{8}\text{S}, functions by blocking beta-adrenergic receptors, specifically targeting beta-1 adrenergic receptors found in cardiac tissues. This inhibition leads to a decrease in heart rate and myocardial oxygen demand, making it effective for treating conditions like tachycardia and hypertension. The compound's pharmacological properties are significantly enhanced by the introduction of the sulfate group, which improves its solubility and bioavailability .

Clinical Applications

This compound has several documented clinical applications:

  • Management of Atrial Fibrillation and Flutter : Flestolol is effective in controlling rapid ventricular response during new-onset atrial fibrillation and flutter. In a study involving intravenous administration, 78% of patients achieved significant heart rate reduction .
  • Acute Arrhythmias : Due to its ultra-short action, flestolol is particularly useful in emergency situations requiring immediate heart rate control. It has been shown to effectively reduce heart rates in patients experiencing supraventricular tachyarrhythmias .
  • Myocardial Ischemia : Clinical trials have indicated that flestolol can be beneficial in managing myocardial ischemia by decreasing cardiac workload and oxygen demand .

Research Applications

This compound serves as a model compound in various research contexts:

  • Pharmacokinetics Studies : The metabolism of flestolol has been studied extensively, revealing a bimodal distribution of hydrolysis rates among different species. This research helps understand the pharmacokinetic profiles of ester-containing compounds .
  • Beta-Adrenergic Receptor Studies : Flestolol is utilized to investigate beta-adrenergic receptor antagonism mechanisms, contributing to the broader understanding of cardiovascular pharmacology.

Comparative Analysis with Other Beta Blockers

The following table compares this compound with other common beta-blockers regarding their chemical structure, duration of action, and unique features:

Compound NameChemical FormulaDuration of ActionUnique Features
This compoundC₁₅H₂₄FN₃O₈SUltra-shortRapid onset; effective in acute settings
PropranololC₁₄H₁₉N₃O₃IntermediateNon-selective beta-blocker
AtenololC₁₄H₁₈N₂O₃LongSelective for beta-1 adrenergic receptors
MetoprololC₁₄H₁₉N₃O₃IntermediateSelective for beta-1 adrenergic receptors
EsmololC₁₄H₁₉N₂O₄Ultra-shortRapid onset; used in acute settings

Case Studies

Several case studies highlight the efficacy of this compound:

  • Atrial Fibrillation Management : In a controlled study, 18 patients with new-onset atrial fibrillation were treated with continuous infusion of flestolol. The results showed a significant reduction in ventricular response rates from an average of 133 beats/min to 103 beats/min after treatment .
  • Acute Coronary Syndrome : A study on unstable angina demonstrated that patients receiving flestolol experienced effective control over chest pain without significant adverse effects, indicating its safety and efficacy in critical care settings .

Actividad Biológica

Flestolol sulfate is an ultra-short-acting beta-adrenergic blocking agent primarily used in the management of cardiovascular conditions. Its rapid onset and short duration of action make it particularly suitable for acute therapeutic interventions. This article explores the biological activity of this compound, including its pharmacological properties, clinical applications, and relevant research findings.

Chemical Structure and Pharmacokinetics

This compound has the chemical formula C15H24FN3O8SC_{15}H_{24}FN_{3}O_{8}S. The compound is designed to inhibit beta-adrenergic receptors, specifically targeting the beta-1 adrenergic receptors prevalent in cardiac tissues. The introduction of a sulfate group enhances its solubility and bioavailability, significantly impacting its interaction with biological systems .

Pharmacokinetics:

  • Half-life: Approximately 6.5 to 6.9 minutes .
  • Metabolism: Primarily metabolized by plasma esterases, leading to rapid clearance from the bloodstream .
  • Esterase Activity: Bimodal distribution of esterase activity has been observed in different species, indicating variability in metabolism rates .

This compound functions as a competitive antagonist at beta-adrenergic receptors. By blocking catecholamines at these sites, it effectively reduces heart rate and myocardial contractility, which are crucial in managing conditions like tachycardia and hypertension .

Clinical Applications

This compound is utilized extensively in various clinical settings:

  • Management of Atrial Fibrillation: In a study involving patients with new-onset atrial fibrillation, Flestolol was administered via intravenous infusion, resulting in a significant reduction in ventricular response rates (from 133 ± 12 beats/min to 103 ± 20 beats/min) .
  • Control of Supraventricular Tachyarrhythmia: Its rapid action allows for effective control of heart rate during acute episodes .
  • Treatment of Hypertension: The compound's ability to lower blood pressure makes it beneficial for hypertensive patients .

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profile of this compound:

StudyPopulationInterventionOutcome
Study 118 patients with atrial fibrillationIV Flestolol infusion78% achieved target heart rate reduction
Study 2Healthy volunteersDoses up to 100 µg/kg/minWell tolerated; showed dose-dependent effects on heart rate
Study 3Patients with unstable anginaContinuous Flestolol infusionEffective in controlling chest pain

These studies confirm that this compound is not only effective but also well-tolerated across different patient populations.

Adverse Effects

While generally well-tolerated, some adverse effects have been reported, including hypotension in certain patients . Monitoring is essential during administration, especially in critical care settings.

Propiedades

IUPAC Name

[3-[[1-(carbamoylamino)-2-methylpropan-2-yl]amino]-2-hydroxypropyl] 2-fluorobenzoate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O4.H2O4S/c1-15(2,9-18-14(17)22)19-7-10(20)8-23-13(21)11-5-3-4-6-12(11)16;1-5(2,3)4/h3-6,10,19-20H,7-9H2,1-2H3,(H3,17,18,22);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCLNERFMKNCBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)N)NCC(COC(=O)C1=CC=CC=C1F)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24FN3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801008524
Record name N-[2-({3-[(2-Fluorobenzoyl)oxy]-2-hydroxypropyl}amino)-2-methylpropyl]carbamimidic acid--sulfuric acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801008524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88844-73-9
Record name Flestolol sulfate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088844739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-({3-[(2-Fluorobenzoyl)oxy]-2-hydroxypropyl}amino)-2-methylpropyl]carbamimidic acid--sulfuric acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801008524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLESTOLOL SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5MWT8445U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flestolol sulfate
Reactant of Route 2
Reactant of Route 2
Flestolol sulfate
Reactant of Route 3
Reactant of Route 3
Flestolol sulfate
Reactant of Route 4
Reactant of Route 4
Flestolol sulfate
Reactant of Route 5
Reactant of Route 5
Flestolol sulfate
Reactant of Route 6
Reactant of Route 6
Flestolol sulfate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.